Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

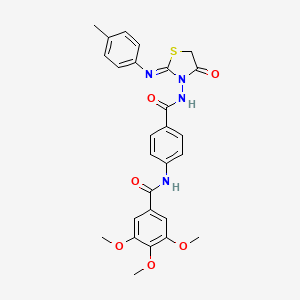

Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinyl group, and multiple methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multiple steps. One common route includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process requires careful control of reaction conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and better selectivity. For example, a microreactor system was used to achieve a yield of 85.7% within 10 minutes .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies to understand its interactions with biological molecules.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives, such as:

- Benzamide, N-(4-methylphenyl)-

- Benzamide, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

What sets Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Benzamide derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The compound in focus, Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- , demonstrates potential in various therapeutic areas, particularly in oncology and neurology. This article reviews the biological activity of this compound based on recent findings and studies.

The molecular formula of the compound is C26H23ClN4O6S, with a molecular weight of approximately 525. This compound features a thiazolidinone core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a critical role in cancer progression by regulating gene expression through epigenetic modifications.

Table 1: Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzamide derivative | KG-1 (leukemia) | 0.9 | DNMT3A inhibition |

| SGI-1027 | KG-1 (leukemia) | 1.0 | DNMT1 inhibition |

| Other derivatives | Various | Varies | Epigenetic modulation |

The compound's ability to reactivate silenced genes in cancer cells further supports its potential as an anticancer agent. The structure–activity relationship (SAR) studies indicate that modifications to the thiazolidinone ring can enhance its potency against specific targets.

Neuropharmacological Effects

Benzamide derivatives also show promise in neuropharmacology. Some studies suggest that they can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial for treating conditions like depression and schizophrenia.

Table 2: Neuropharmacological Activity

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| Benzamide derivative | Dopamine D2 | Antagonist | |

| Benzamide derivative | Serotonin 5-HT2A | Agonist |

These interactions indicate that such compounds could be developed into therapeutic agents for psychiatric disorders.

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives for their anticancer properties against leukemia cell lines. The study demonstrated that specific substitutions on the benzamide structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Study Highlights:

- Objective : To assess the anticancer efficacy of synthesized benzamide derivatives.

- Methodology : In vitro assays using KG-1 leukemia cells.

- Findings : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Eigenschaften

CAS-Nummer |

99616-23-6 |

|---|---|

Molekularformel |

C27H26N4O6S |

Molekulargewicht |

534.6 g/mol |

IUPAC-Name |

3,4,5-trimethoxy-N-[4-[[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |

InChI |

InChI=1S/C27H26N4O6S/c1-16-5-9-20(10-6-16)29-27-31(23(32)15-38-27)30-26(34)17-7-11-19(12-8-17)28-25(33)18-13-21(35-2)24(37-4)22(14-18)36-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |

InChI-Schlüssel |

WFLMECINXRRRJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.